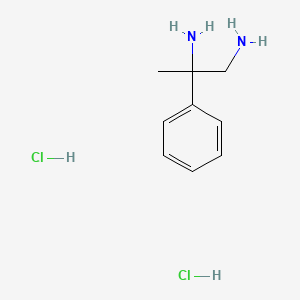![molecular formula C14H12N2O2S B8269489 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide](/img/structure/B8269489.png)
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide is a complex organic compound belonging to the dibenzoazepine family This compound is characterized by its unique thiazepine ring structure, which includes nitrogen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide typically involves multi-step organic reactions. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, followed by N-acetylation to facilitate coupling reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
作用機序
The mechanism by which 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar in structure but contains an oxygen atom instead of sulfur.
Dibenzo[b,f][1,4]thiadiazepine: Contains an additional nitrogen atom in the ring structure.
10-Arylated dibenzo[b,f]azepines: Differ in the substitution pattern on the aromatic rings.
Uniqueness
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide is unique due to its specific combination of functional groups and the presence of both nitrogen and sulfur in the thiazepine ring. This combination imparts distinct electronic and steric properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
IUPAC Name |
3-amino-5-methyl-11-oxobenzo[b][1,4]benzothiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-11-8-9(15)6-7-13(11)19(18)12-5-3-2-4-10(12)14(16)17/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWKTACBMGJHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)S(=O)C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-](/img/structure/B8269417.png)












